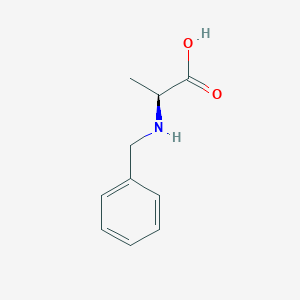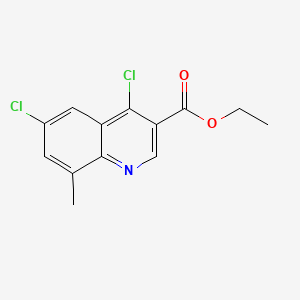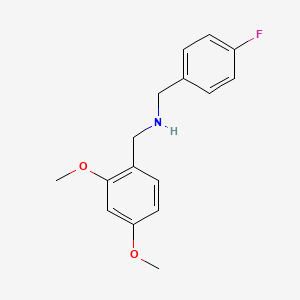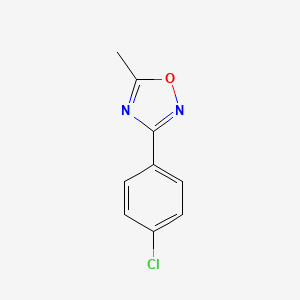
3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxadiazoles often involves the cyclization of a suitable precursor, such as a hydrazide or a nitrile oxide . The specific synthesis pathway for “3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be determined using techniques such as X-ray crystallography . Computational methods, such as density functional theory (DFT), can also be used to predict the molecular structure .Chemical Reactions Analysis
The chemical reactivity of “this compound” would depend on its molecular structure. Oxadiazoles are generally stable compounds, but they can participate in various chemical reactions, especially if they contain functional groups that are reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques. Computational methods can also be used to predict these properties .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds, including derivatives of 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole, has been widely studied. These compounds are synthesized using various methods, leading to the creation of fused heterocyclic compounds with potential applications in different scientific fields (Abbas, Hussain, & Shakir, 2017).
Reactivity with Acids
Research has demonstrated the reactivity of this compound with acids, revealing interesting patterns of ring-into-ring interconversion. This aspect highlights its potential utility in the synthesis of diverse chemical structures (Cosimelli, Frenna, Rambaldi, Severi, & Spinelli, 2014).
Applications in Organic Chemistry
Investigations into the behavior of this compound in organic chemistry have led to discoveries related to ring-fission and C-C bond cleavage reactions. This research provides insights into the molecular structure and potential applications in chemical syntheses (Jäger, Laggner, Mereiter, & Holzer, 2002).
Antimicrobial and Toxicity Evaluation
Studies have also been conducted on the antimicrobial activity and toxicity of this compound derivatives. These evaluations are crucial for understanding the potential biomedical applications of these compounds (Machado et al., 2005).
Enzyme Inhibition Studies
Research into the inhibition of enzymes such as lipase and α-glucosidase by derivatives of this compound has shown promising results, indicating potential pharmaceutical applications (Bekircan, Ülker, & Menteşe, 2015).
Molecular Docking and Cytotoxicity Studies
Molecular docking studies have been conducted to evaluate the cytotoxicity of 1,3,4-oxadiazole analogues, which include the this compound. Such studies are important for drug design and understanding the interaction of these compounds with biological targets (Ahsan et al., 2017).
Antibacterial Activity
Studies have shown that N-substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides exhibit significant antibacterial activity, expanding the potential biomedical applications of these compounds (Siddiqui et al., 2014).
Thermal Studies
Thermal studies of oxadiazoles, including this compound, have provided insights into their thermal stability and degradation kinetics, which is crucial for their application in various fields (Arora et al., 2012).
Mecanismo De Acción
Target of Action
It is structurally similar to other compounds that have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets to induce changes that result in its biological activities .
Biochemical Pathways
Compounds with similar structures have been found to modulate oxidative stress and inflammatory pathways . This suggests that 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole may also interact with these pathways, leading to downstream effects that contribute to its biological activities.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could impact the bioavailability of this compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to reverse depression-like behavior, neuroinflammation, and oxidative imbalance induced by acute restraint stress . This suggests that this compound may have similar effects.
Action Environment
It is known that environmental processes can substantially influence the isomeric composition of organic pollutants . Therefore, it is plausible that environmental factors could also influence the action of this compound.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPRFGPYWXKAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350600 | |
| Record name | 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21614-47-1 | |
| Record name | 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



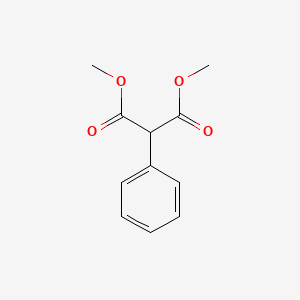
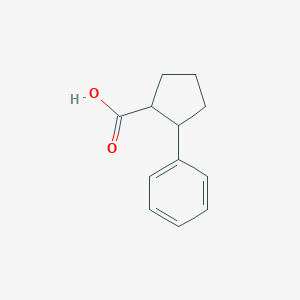
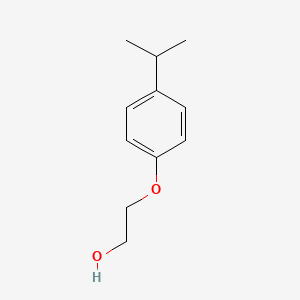

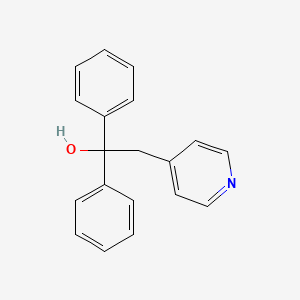
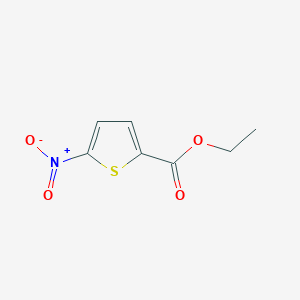
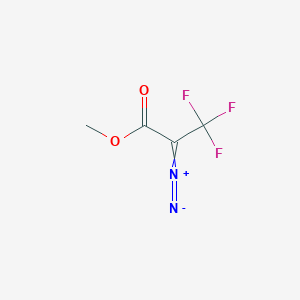
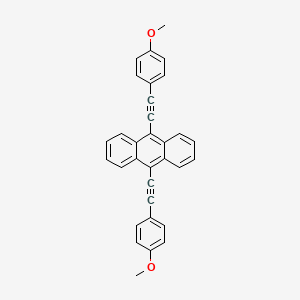
![3-Bromo-7H-pyrrolo[2,3-b]pyridin-7-ol](/img/structure/B1607070.png)
